molecular formula C5H11N3O B13129430 5-Ethyl-1,3,5-triazinan-2-one CAS No. 1770-98-5

5-Ethyl-1,3,5-triazinan-2-one

Cat. No.: B13129430
CAS No.: 1770-98-5
M. Wt: 129.16 g/mol
InChI Key: VEGHXNLRHJGIRC-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,5-triazinan-2-one is a heterocyclic organic compound belonging to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring with an ethyl group attached to the nitrogen atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,5-triazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine displaces the chlorine atoms on the cyanuric chloride, leading to the formation of the triazine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

5-Ethyl-1,3,5-triazinan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

  • 5-Methyl-1,3,5-triazinan-2-one
  • 5-Propyl-1,3,5-triazinan-2-one
  • 5-Butyl-1,3,5-triazinan-2-one

Comparison: 5-Ethyl-1,3,5-triazinan-2-one is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with molecular targets .

Properties

CAS No.

1770-98-5

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

5-ethyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C5H11N3O/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9)

InChI Key

VEGHXNLRHJGIRC-UHFFFAOYSA-N

Canonical SMILES

CCN1CNC(=O)NC1

Origin of Product

United States

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